molecular formula C14H17NO2 B1393288 Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid CAS No. 1160247-98-2

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

Cat. No. B1393288
M. Wt: 231.29 g/mol
InChI Key: AZZTXXRITVXQLB-UHFFFAOYSA-N
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Description

Spiroindole and spirooxindole scaffolds, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a known subset of indole and also form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .


Synthesis Analysis

An efficient and diastereoselective synthetic protocol for the construction of spiro[cyclohexane-1,3’-indolin]-3-en-2’-ones and spiro[cyclohexane-1,2’-inden]-3-ene-1’,3’-diones was provided by HOAc-mediated domino reaction of pinacoles with typical dienophiles, such as 3-methyleneoxindolines and 2-arylideneindane-1,3-diones, in ionic liquid [Bmim]Br . This domino reaction involved the in situ generation of 1,3-dienes from acid-mediated dehydration of various pinacoles and the sequential Diels−Alder reaction .


Molecular Structure Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Chemical Reactions Analysis

The synthesis of the spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products in yields ranging from 65% to 91% .


Physical And Chemical Properties Analysis

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid and its derivatives are primarily investigated in the context of organic synthesis, showcasing their versatility in chemical reactions. Key findings include:

  • Facile Synthesis for Natural Product Total Synthesis : Spiro[cyclohexane-1,3'-indoline]-2,2'-diones, closely related to the queried compound, have been synthesized with good to high yields. This synthesis is significant for the total synthesis of natural products, indicating the compound's utility in complex organic synthesis (Katayama & Nishino, 2019).

  • Innovative Synthetic Protocols : Methods have been developed for the construction of spiro[cyclohexane-1,3'-indolin]-3-en-2'-ones and spiro[cyclohexane-1,2'-inden]-3-ene-1',3'-diones, highlighting the adaptability of spiro compounds in forming complex and varied molecular structures (Yang et al., 2018).

  • New Synthetic Pathways : Researchers have discovered novel pathways to synthesize spiro[cyclohexane-1,3'-indoline]-2',4-diones, emphasizing the ongoing innovation in manipulating these compounds for diverse synthetic applications (Beccalli et al., 2003).

  • Efficient Multicomponent Transformations : Techniques have been developed for the efficient synthesis of functionalized spiro compounds, such as spiro[chromeno[2,3-d]pyrimidine-5,3′-indoline]-tetraones, using multicomponent transformations. This indicates the potential of spiro compounds in streamlining complex chemical syntheses (Moghaddam et al., 2012).

Catalysis and Chemical Transformations

Spiro compounds are also pivotal in catalysis and novel chemical transformations, showing their fundamental role in advancing synthetic chemistry:

  • Catalytic Transformations : Spiro compounds have been involved in catalytic transformations, demonstrating their role in facilitating and enhancing chemical reactions, which is crucial in the development of new synthetic methodologies (Katayama & Nishino, 2019).

  • Innovative Reaction Mechanisms : Research has unveiled unique reaction mechanisms involving spiro compounds, contributing to the rich tapestry of organic chemistry and providing new pathways for synthesizing complex molecules (Sun et al., 2019).

  • Highly Diastereoselective Syntheses : Spiro compounds have been synthesized with high diastereoselectivity, which is crucial in the production of specific isomers for pharmaceutical and material science applications (Zhan et al., 2021).

Future Directions

The development of efficient methodology for the construction of spiro[cyclohexane-1,3’-indoline] has attracted continual interest . In the past years, many elegant works have been developed for the synthesis of diverse spiro[cyclohexane-1,3’-indolines] . Therefore, future research could focus on finding new and efficient methodologies for accessing new spiroindolines and spiroindoles .

properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(17)10-4-5-12-11(8-10)14(9-15-12)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZTXXRITVXQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681022
Record name 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

CAS RN

1160247-98-2
Record name 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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